Tetrahydrodibenzothiophene
Overview
Description
Tetrahydrodibenzothiophene is a useful research compound. Its molecular formula is C12H12S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Biological Activity
Tetrahydrodibenzothiophene (THDBT) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of THDBT, focusing on its antioxidant properties, metabolic transformations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is a polycyclic compound that contains a thiophene ring fused to a dibenzothiophene structure. The synthesis of THDBT can be achieved through various methods, including multi-component reactions and Gewald reactions, which allow for the creation of derivatives with enhanced biological properties .
Antioxidant Activity
One of the primary biological activities associated with THDBT is its antioxidant capacity . Recent studies have demonstrated that THDBT and its derivatives exhibit significant antioxidant effects, comparable to established antioxidants like ascorbic acid. For instance, compounds derived from tetrahydrobenzo[b]thiophene have shown inhibition rates of lipid oxidation ranging from 19% to 30% .
Table 1: Antioxidant Activity of THDBT Derivatives
The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Metabolic Transformations
THDBT undergoes various metabolic transformations when exposed to hydrocarbon-degrading bacteria. Studies have shown that pure cultures of these bacteria can metabolize THDBT into various products, which may have implications for bioremediation processes . The identification of metabolites resulting from these transformations can provide insights into the biodegradation pathways involving thiophene derivatives.
Therapeutic Applications
The potential therapeutic applications of THDBT are broad, with research indicating its role as an anticancer agent . For example, derivatives of THDBT have been identified as potent inhibitors of DNA-PK, an enzyme involved in DNA repair mechanisms. One such derivative demonstrated an IC50 value of 23 nM against DNA-PK . This suggests that THDBT could be developed into a therapeutic agent targeting cancer cells by interfering with their DNA repair processes.
Case Studies
A notable case study involved the evaluation of this compound's effects on various cancer cell lines. The findings indicated that compounds derived from THDBT not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action highlights the compound's potential as a lead structure in anticancer drug development.
Properties
IUPAC Name |
1,2,3,4-tetrahydrodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPOPNXITXHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168044 | |
Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-33-0 | |
Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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